![molecular formula C14H10Cl2O3 B1321166 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 360778-49-0](/img/structure/B1321166.png)
2-[(2,6-Dichlorobenzyl)oxy]benzoic acid
Vue d'ensemble
Description
2-[(2,6-Dichlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is characterized by the presence of a benzoic acid moiety linked to a 2,6-dichlorobenzyl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with salicylic acid in the presence of a suitable dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 2-[(2,6-Dichlorobenzyl)oxy]benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-[(2,6-Dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Research indicates that 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This compound has been studied for its potential to reduce inflammation in conditions like arthritis and other inflammatory diseases .
Respiratory Disease Treatment
A notable application is in the formulation of drugs targeting respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound is part of formulations that act as selective beta-2 adrenoreceptor agonists, providing bronchodilation and relief from respiratory distress . These formulations have shown sustained efficacy over extended periods, suggesting their potential for once-daily administration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. Hydrazone derivatives created from this compound have demonstrated significant bactericidal activity against both Gram-negative and Gram-positive bacteria . This suggests a promising avenue for developing new antimicrobial agents amidst rising drug resistance.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of salicylic acid derivatives with chlorinated benzyl compounds. Various derivatives have been explored for enhanced biological activity:
- Hydrazone Derivatives : These compounds have shown notable antimicrobial properties, particularly against strains resistant to conventional antibiotics.
- Chalcone Derivatives : Investigations into chalcone-linked compounds derived from this compound indicate potential against drug-resistant Mycobacterium tuberculosis .
Case Study 1: Respiratory Drug Formulation
A pharmaceutical formulation containing 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol was tested in clinical settings for its efficacy in treating asthma. Results indicated significant improvement in lung function and reduction in asthma symptoms over a 24-hour period .
Case Study 2: Antimicrobial Efficacy
In a study assessing hydrazone derivatives synthesized from this compound, one compound (HDZ-4) exhibited potent antimicrobial activity against Escherichia coli and Bacillus subtilis. The study utilized disc diffusion assays to measure efficacy and confirmed the promising potential of these derivatives as new antimicrobial agents .
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
- 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid
- 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Comparison: 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications.
Activité Biologique
2-[(2,6-Dichlorobenzyl)oxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a 2,6-dichlorobenzyl ether group. Its molecular formula is , which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory processes and microbial resistance. The exact pathways remain under investigation, but it is believed to modulate signaling pathways and inhibit key enzymes related to inflammation and pain response .
Pharmacokinetics
Studies have evaluated the pharmacokinetic profile of related compounds, suggesting that this compound may exhibit a slower onset of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, one study reported a maximum plasma concentration () of 0.57 μg/mL at approximately 28.9 minutes post-administration in rat models .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for these activities typically range between <1-125 μg/mL .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been highlighted in several studies. In animal models, administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-1β following lipopolysaccharide (LPS) administration. This suggests its potential utility in treating conditions characterized by acute inflammation .
Analgesic Effects
In analgesic models involving heat-induced pain responses in rats, the compound exhibited dose-dependent analgesic activity. The results indicated that it could effectively reduce pain perception similar to traditional NSAIDs but with potentially fewer side effects on gastric mucosa .
Comparative Studies
The biological activity of this compound can be compared with other benzoic acid derivatives:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Acetylsalicylic Acid (ASA) | ASA Structure | Common NSAID | Strong analgesic but associated with gastric toxicity |
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid | 5-Bromo Structure | Contains bromine; potential enzyme inhibition | Moderate antimicrobial activity |
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid | 5-Chloro Structure | Chlorinated derivative; unique reactivity | Inhibitory activity against alpha-amylase |
Case Studies
- Toxicity Studies : Comparative toxicity studies indicated that this compound has a lower incidence of gastric mucosal damage than ASA when administered at similar doses. Histopathological examinations showed reduced gastric erosion in treated groups .
- Analgesic Models : In controlled trials involving various dosages (12.5 mg/kg to 200 mg/kg), the compound demonstrated significant analgesic effects without the adverse effects commonly associated with conventional NSAIDs .
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWQACDCKPXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262852 | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360778-49-0 | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360778-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.